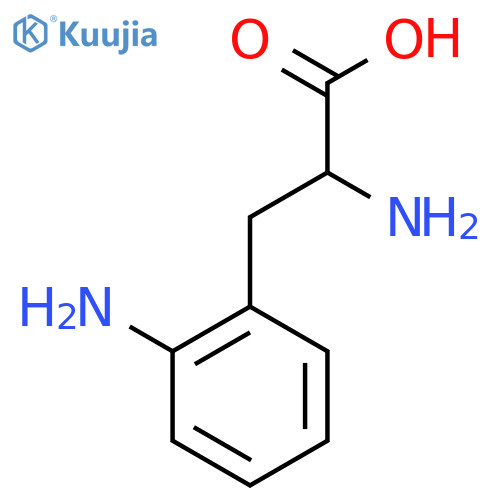Cas no 1758-83-4 (2-Amino-3-(2-aminophenyl)propanoic acid)

1758-83-4 structure
商品名:2-Amino-3-(2-aminophenyl)propanoic acid
2-Amino-3-(2-aminophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-(2-aminophenyl)propanoic acid
- 2-AMINO-DL-PHENYLALANINE
- DL-2-NH2-Phe-OH
- AB88410
- DTXSID60331246
- 1758-83-4
- 2-Amino-3-(2-aminophenyl)propanoicacid
- CS-0336793
- SCHEMBL385780
- BAA75883
- (S)-2-Amino-3-(2-aminophenyl)propanoic acid
- 35987-78-1
- (2S)-2-amino-3-(2-aminophenyl)propanoic acid
-
- インチ: 1S/C9H12N2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
- InChIKey: DJZAVKNBQZFEAL-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC1C=CC=CC=1N)N)=O
計算された属性
- せいみつぶんしりょう: 180.09
- どういたいしつりょう: 180.09
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 89.3Ų
2-Amino-3-(2-aminophenyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115121-1g |
2-Amino-3-(2-aminophenyl)propanoic acid |
1758-83-4 | 95% | 1g |
615.44 USD | 2021-06-17 | |
| A2B Chem LLC | AA94675-5g |
2-Amino-3-(2-aminophenyl)propanoic acid |
1758-83-4 | 97% | 5g |
$820.00 | 2024-04-20 | |
| A2B Chem LLC | AA94675-500mg |
2-Amino-3-(2-aminophenyl)propanoic acid |
1758-83-4 | 97% | 500mg |
$180.00 | 2024-04-20 | |
| A2B Chem LLC | AA94675-1g |
2-Amino-3-(2-aminophenyl)propanoic acid |
1758-83-4 | 97% | 1g |
$280.00 | 2024-04-20 | |
| Chemenu | CM283359-1g |
2-Amino-3-(2-aminophenyl)propanoic acid |
1758-83-4 | 95% | 1g |
$729 | 2022-06-12 | |
| Chemenu | CM283359-1g |
2-Amino-3-(2-aminophenyl)propanoic acid |
1758-83-4 | 95% | 1g |
$729 | 2021-06-09 |
2-Amino-3-(2-aminophenyl)propanoic acid 関連文献
-
Fotouh R. Mansour,Neil D. Danielson Anal. Methods 2013 5 4955
1758-83-4 (2-Amino-3-(2-aminophenyl)propanoic acid) 関連製品
- 943-80-6(p-Amino-L-phenylalanine)
- 102281-45-8((2R)-2-Amino-3-(4-aminophenyl)propanoic Acid)
- 2922-41-0(2-Amino-3-(4-aminophenyl)propanoic acid)
- 199926-19-7(4-amino-l-phenylalanine hydrate)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 4770-00-7(3-cyano-4-nitroindole)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1622100-48-4(7-methoxy-8-methylquinoline)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量